1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone
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Overview
Description
1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE is a complex organic compound with a unique structure that combines an ethylphenyl group, a benzimidazole ring, and a hydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Hydroxypropylamino Group: This step involves the reaction of the benzimidazole intermediate with 3-chloropropanol in the presence of a base to form the hydroxypropylamino group.
Attachment of the Ethylphenyl Group: The final step involves the coupling of the hydroxypropylamino-benzimidazole intermediate with 4-ethylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of substituted ethylphenyl derivatives.
Scientific Research Applications
1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxypropylamino group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-ethylphenyl)propanoic acid
- 3-{ethyl[3-(4-ethylphenyl)-3-hydroxypropyl]amino}propanoic acid
- 3-{[(3R)-3-(4-ethylphenyl)-3-hydroxypropyl]amino}propanoic acid
Uniqueness
1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole ring and the hydroxypropylamino group differentiates it from other similar compounds, potentially enhancing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C20H23N3O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O2/c1-2-15-8-10-16(11-9-15)19(25)14-23-18-7-4-3-6-17(18)22-20(23)21-12-5-13-24/h3-4,6-11,24H,2,5,12-14H2,1H3,(H,21,22) |
InChI Key |
VINUXVNTRAMLES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCCO |
Origin of Product |
United States |
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